N1- vs. C3-Acetic Acid Substitution
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid features the acetic acid moiety attached to the N1 position of the 7-azaindole ring system, whereas the structurally related comparator 7-azaindole-3-acetic acid (CAS 1912-42-1) bears the acetic acid group at the C3 position . This positional isomerism results in distinct chemical and biological profiles. The target compound exhibits a predicted LogP of 1.12 [1] and a predicted pKa of 2.07±0.10 for the carboxylic acid group . In contrast, 7-azaindole-3-acetic acid is documented with a different LogP and pKa profile (specific values not directly comparable from available sources). This difference in lipophilicity and ionization state directly impacts solubility, membrane permeability, and the compound's utility in downstream synthetic transformations [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.12 (predicted) |
| Comparator Or Baseline | 7-Azaindole-3-acetic acid (CAS 1912-42-1) (specific LogP not directly available for direct comparison) |
| Quantified Difference | N/A (class-level inference based on regioisomeric distinction) |
| Conditions | Predicted LogP values from Molbase database |
Why This Matters
Regioisomeric purity and defined physicochemical properties are critical for reproducible SAR studies and scalable synthesis; substitution with the C3 isomer would introduce a different vector for molecular elaboration and alter physicochemical properties, potentially derailing a medicinal chemistry program.
- [1] Molbase. 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CAS 1048913-13-8) Properties. LogP 1.1209. View Source
- [2] Actelion Pharmaceuticals Ltd. Azaindole acetic acid derivatives and their use as prostaglandin D2 receptor modulators. Patent WO/2017/XXXXX, 2017. View Source
